molecular formula C7H8ClNS B8585586 3-Chloro-4,5,6,7-tetrahydro-1,2-benzisothiazole

3-Chloro-4,5,6,7-tetrahydro-1,2-benzisothiazole

Cat. No.: B8585586
M. Wt: 173.66 g/mol
InChI Key: NUQCLMVCYRVHNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-4,5,6,7-tetrahydro-1,2-benzisothiazole is a useful research compound. Its molecular formula is C7H8ClNS and its molecular weight is 173.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H8ClNS

Molecular Weight

173.66 g/mol

IUPAC Name

3-chloro-4,5,6,7-tetrahydro-1,2-benzothiazole

InChI

InChI=1S/C7H8ClNS/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H2

InChI Key

NUQCLMVCYRVHNL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NS2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3-hydroxy-4,5,6,7-tetrahydro-1,2-benzisothiazole 22a (4.74 g), pyridinium hydrochloride (12.7 g), phosphoric acid (2.1 g) and phosphorus oxychloride (25 mL) was stirred at 90 ° C. for 5 h. The reaction mixture was evaporated and ethyl acetate (130 mL) was added to the residue. A saturated solution of sodium hydrogencarbonate (130 mL) was added and after 10 min of stirring the phases were separated. The aqueous phase was extracted with ethyl acetate (2 x 150 mL) and the combined organic phases were dried and evaporated to give an oil. Column chromatography on silica gel (eluent: toluene-ethyl acetate 1:1) gave the title compound as a yellow oil (2.8 g).
Quantity
4.74 g
Type
reactant
Reaction Step One
Name
pyridinium hydrochloride
Quantity
12.7 g
Type
reactant
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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